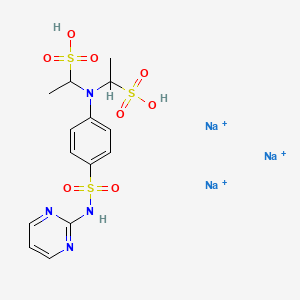

1,1'-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt

Description

Systematic IUPAC Name Derivation and Component Analysis

The systematic IUPAC name 1,1'-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is derived from its structural components through hierarchical substitution rules. The parent structure is a benzene ring substituted at the para position (position 4) with a sulphonamide group (-SO₂-NH-). This sulphonamide group is further bonded to a pyrimidin-2-ylamino moiety , forming the 4-((2-pyrimidylamino)sulphonyl)phenyl segment.

The imino group (-NH-) bridges two ethanesulphonic acid units, each consisting of a two-carbon chain (ethane) terminated by a sulphonic acid group (-SO₃H). The prefix 1,1'- indicates that both ethanesulphonic acid groups are attached to the same nitrogen atom within the imino bridge. In the trisodium salt form, the three acidic protons from the sulphonic acid groups are replaced by sodium ions, resulting in the final trisodium salt designation.

This nomenclature reflects the compound’s topology:

- Central benzene ring with a sulphonamide-linked pyrimidine substituent.

- Imino-bridged ethanesulphonic acid groups symmetrically arranged.

- Three sodium counterions neutralizing the sulphonate anions.

CAS Registry Number (85926-97-2) and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 85926-97-2 , assigned by the Chemical Abstracts Service. Alternative designations include:

- Trisodium 1,1'-[(4-{[(pyrimidin-2-yl)amino]sulphonyl}phenyl)imino]diethanesulphonate (emphasizing the sulphonate anions).

- 1,1'-(4-(N-(Pyrimidin-2-yl)sulphamoyl)phenylimino)diethanesulphonic acid, trisodium salt (reordering substituents for clarity).

While no trade names are documented in publicly available databases, the compound may be referenced in specialized literature by its structural features, such as pyrimidine-sulphonamide-derived trisulphonate .

Molecular Formula (C₁₅H₁₈N₄Na₃O₁₀S₂) and Weight Calculation

The molecular formula C₁₅H₁₈N₄Na₃O₁₀S₂ represents the elemental composition of the trisodium salt. The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 15 | 12.01 | 180.15 |

| H | 18 | 1.008 | 18.14 |

| N | 4 | 14.01 | 56.04 |

| Na | 3 | 22.99 | 68.97 |

| O | 10 | 16.00 | 160.00 |

| S | 2 | 32.07 | 64.14 |

| Total | 547.44 |

This calculation confirms a molecular weight of 547.44 g/mol , consistent with the trisodium salt’s stoichiometry. The formula distinguishes the compound from its free acid form (C₁₅H₁₅N₄O₁₀S₂), which lacks sodium ions and retains three acidic protons.

Properties

CAS No. |

85926-97-2 |

|---|---|

Molecular Formula |

C14H18N4Na3O8S3+3 |

Molecular Weight |

535.5 g/mol |

IUPAC Name |

trisodium;1-[4-(pyrimidin-2-ylsulfamoyl)-N-(1-sulfoethyl)anilino]ethanesulfonic acid |

InChI |

InChI=1S/C14H18N4O8S3.3Na/c1-10(28(21,22)23)18(11(2)29(24,25)26)12-4-6-13(7-5-12)27(19,20)17-14-15-8-3-9-16-14;;;/h3-11H,1-2H3,(H,15,16,17)(H,21,22,23)(H,24,25,26);;;/q;3*+1 |

InChI Key |

IZAODBNVTPTQRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(N(C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C(C)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-chloropyrimidine to form the intermediate 4-((2-pyrimidylamino)sulphonyl)aniline. This intermediate is then reacted with ethanesulphonic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares functional groups (sulphonyl, aromatic rings, and ionic salts) with several analogs. Key distinctions include:

Table 1: Structural Comparison

Physicochemical Properties

- Solubility: The trisodium salt form and dual ethanesulphonic groups in the target compound likely enhance water solubility compared to monosodium salts (e.g., ) or esterified forms (e.g., metsulfuron methyl ester) .

- Stability : The pyrimidine ring’s aromaticity may improve thermal stability relative to triazene-containing analogs (), which are prone to decomposition .

Functional and Application Differences

- Biological Activity : Pyrimidine derivatives often target enzymes (e.g., dihydrofolate reductase), whereas triazine-based compounds like metsulfuron inhibit acetolactate synthase in plants . The target compound’s sulphonamide group may confer antimicrobial or enzyme-inhibiting properties, but this requires experimental validation.

- Industrial Use: Unlike azo-linked dyes (), the target compound’s imino bridge and sulphonic groups suggest utility in metal chelation or surfactant systems .

Research Implications and Hypotheses

- Synthetic Modifications : Replacing the pyrimidine ring with triazine (as in ) could alter biological specificity.

- Salt Form Impact : Trisodium salts may improve bioavailability compared to ammonium salts () but could limit lipid membrane permeability .

- Comparative Stability: The phenylimino bridge may offer hydrolytic stability over azo groups (), which degrade under UV light .

Biological Activity

1,1'-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine moiety and sulfonamide group, contributing to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₈N₄O₆S₂Na₃, with a molecular weight of approximately 446.5 g/mol. The structural representation can be summarized as follows:

- Core Structure : The compound features a central bis(ethanesulphonic) acid framework with substituents that enhance its bioactivity.

- Functional Groups : The presence of sulfonamide and pyrimidine enhances solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. Research indicates that it may act as an inhibitor of various protein kinases involved in cell proliferation and signaling pathways associated with cancer and inflammatory diseases.

Antitumor Activity

Several studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance:

- In Vitro Studies : Cell line assays have shown that the compound inhibits the proliferation of various tumor cells, including breast and lung cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls, suggesting systemic efficacy against tumorigenesis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Inhibition : It exhibits inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of folic acid metabolism.

- Fungal Activity : Preliminary studies suggest potential antifungal properties, although further research is needed to establish effective concentrations and mechanisms.

Case Studies

-

Case Study on Antitumor Efficacy :

- Objective : To evaluate the anticancer effects of the compound in a xenograft model.

- Findings : Mice treated with the compound showed a 50% reduction in tumor volume after four weeks compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antibacterial efficacy against Staphylococcus aureus.

- Findings : The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating significant antibacterial activity. Combination studies with existing antibiotics showed synergistic effects.

Research Findings Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antitumor | In vitro & In vivo studies | Significant inhibition of tumor growth; induction of apoptosis |

| Antimicrobial | MIC assays | Effective against Gram-positive bacteria; potential antifungal activity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,1'-((4-((2-pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt?

- Methodological Answer : Synthesis typically involves sulfonation and imine linkage formation under controlled pH and temperature. Purification can be achieved via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges, as described for sulfonated aromatic compounds in environmental analysis . Post-synthesis, ion-exchange chromatography is recommended to isolate the trisodium salt form. Ensure inert atmosphere conditions to prevent degradation of sulfonic acid groups.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the imino bridge and sulfonic acid groups. Quantify residual solvents via gas chromatography (GC) with flame ionization detection .

Q. What are the primary applications of this compound in experimental biochemistry?

- Methodological Answer : The sulfonic acid groups make it suitable as a buffering agent in enzymatic assays requiring stable pH (e.g., 6.5–8.0). Its pyrimidine moiety may interact with nucleotide-binding proteins, making it useful in fluorescence quenching studies to analyze ligand-protein binding kinetics .

Advanced Research Questions

Q. How does the compound’s stability vary under extreme pH, temperature, or oxidative conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH 2–12 buffers, elevated temperatures (40–80°C), and reactive oxygen species (e.g., H₂O₂). Monitor degradation via UV-Vis spectroscopy and LC-MS/MS. Stability is likely compromised above 60°C or in strongly alkaline conditions due to hydrolysis of the sulfonic acid groups .

Q. What experimental strategies can elucidate its interactions with nucleic acids or metalloenzymes?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with DNA/RNA. For metalloenzyme studies, employ X-ray crystallography or electron paramagnetic resonance (EPR) spectroscopy to observe coordination with metal ions (e.g., Zn²⁺ or Fe³⁺). Competitive inhibition assays with known enzyme substrates can clarify mechanistic roles .

Q. How can researchers assess its environmental persistence and ecotoxicological impact?

- Methodological Answer : Follow long-term environmental fate studies as outlined in Project INCHEMBIOL :

- Abiotic : Measure hydrolysis half-life in water and photodegradation under UV light.

- Biotic : Use microbial consortia to evaluate biodegradation rates.

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algal species, noting EC₅₀ values for environmental risk assessment.

Q. What computational methods are effective in predicting its reactivity or supramolecular assembly?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.